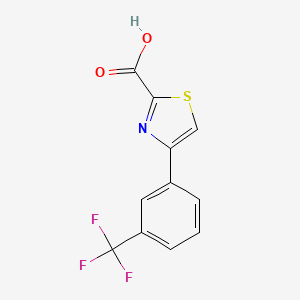

4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)8-5-18-9(15-8)10(16)17/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUZJOUSSSAGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then oxidized to yield the desired carboxylic acid .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including 4-(3-(trifluoromethyl)phenyl)thiazole-2-carboxylic acid. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

- Mechanism of Action : Thiazoles often exert their anticancer effects through multiple mechanisms, including inhibition of tubulin polymerization and interference with cellular signaling pathways. For instance, compounds derived from thiazole structures have shown efficacy in inhibiting the growth of breast cancer cells (e.g., MCF-7) and prostate cancer cells (e.g., PC3), with some exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

- Case Studies : A recent study synthesized thiazole-pyridine hybrids that displayed superior anti-breast cancer efficacy compared to established drugs, suggesting that modifications to the thiazole structure can enhance biological activity .

Antiviral Properties

Thiazole derivatives have also been explored as antiviral agents. Specifically, compounds with a phenylthiazole scaffold have been developed to target flaviviruses, which include pathogens such as dengue and Zika viruses.

- Research Findings : Investigations into the antiviral potential of thiazole compounds indicate that they can inhibit viral replication by targeting viral envelope proteins . This positions thiazoles as promising candidates for antiviral drug development.

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases (CAs) is another area where thiazole derivatives have shown potential. These enzymes are crucial for various physiological processes, and their inhibitors can serve as therapeutic agents for conditions like glaucoma and epilepsy.

- Activity Profiles : Compounds similar to this compound have been identified as potent inhibitors of CA-III, with structure-activity relationship (SAR) studies revealing that specific substituents enhance inhibitory potency .

Synthesis and Structural Modifications

The synthesis of this compound involves various organic reactions such as Knoevenagel condensation and alkylation. Researchers are continuously exploring structural modifications to improve its pharmacological profiles.

- Synthetic Pathways : The compound can be synthesized through multi-step processes involving thiosemicarbazides and aldehydes, yielding derivatives with enhanced biological activity .

Other Biological Activities

Beyond anticancer and antiviral properties, thiazoles have been investigated for their anti-inflammatory and antimicrobial activities.

- Inflammation : Some thiazole derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways, making them candidates for treating chronic inflammatory diseases .

- Antimicrobial Activity : Thiazoles have also demonstrated efficacy against various bacterial strains, indicating their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-(4-(Trifluoromethyl)phenyl)thiazole-2-carboxylic Acid (Compound 145)

- Structure : Differs by the CF₃ group at the para position of the phenyl ring.

- Synthesis : Higher yield (84%) compared to its 4-fluorophenyl analog (54%), suggesting para-substitution may stabilize intermediates .

- ¹H NMR : Distinct singlet at δ 8.36 (thiazole proton) and aromatic doublets (δ 8.23, 7.78), indicating para-substitution’s symmetrical electronic environment .

- Molecular Weight: 273.00 g/mol (C₁₁H₆F₃NO₂S) .

4-(4-Fluorophenyl)thiazole-2-carboxylic Acid (Compound 144)

Functional Group Modifications on the Thiazole Ring

5-Methyl-2-(3-Trifluoromethylphenylamino)-thiazole-4-carboxylic Acid

- Structure: Methyl group at position 5 and an amino-linked 3-CF₃-phenyl group at position 2.

- Molecular Weight : 302.27 g/mol (C₁₂H₉F₃N₂O₂S).

4-Methyl-2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic Acid

- Structure: Methyl at position 4 and amino-linked 3-CF₃-phenyl at position 2.

- Molecular Weight : 302.27 g/mol (C₁₂H₉F₃N₂O₂S).

Saturated vs. Aromatic Thiazole Derivatives

(4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid

- Structure : Thiazolidine (saturated thiazole) ring with a chiral center at position 4.

Physicochemical and Spectroscopic Data Comparison

Key Observations

Substituent Position : Meta-CF₃ (target compound) vs. para-CF₃ (compound 145) alters electronic effects and NMR profiles.

Functional Groups: Amino or methyl substitutions on the thiazole ring modulate hydrogen-bonding capacity and steric effects.

Synthesis Yields : Para-substituted CF₃ analogs (84% yield) may offer synthetic advantages over fluorophenyl derivatives (54%) .

Biological Activity

4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid (CAS No. 847956-11-0) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a trifluoromethyl group and a carboxylic acid moiety, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial targets .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.2 |

| HCT116 | 12.8 | |

| A549 | 18.5 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances hydrogen bonding interactions with protein residues, facilitating binding to enzyme active sites. This binding can inhibit enzymatic activity, leading to reduced cell viability in cancer and microbial models .

Case Study 1: Anticancer Activity

In a recent study, derivatives of thiazole were synthesized and evaluated for their anticancer properties. The study found that the introduction of electron-withdrawing groups, such as trifluoromethyl, significantly increased the potency of these compounds against cancer cell lines. The most potent compound displayed an IC50 value of 10 µM against breast cancer cells, demonstrating the potential for further development in anticancer therapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazole derivatives, including this compound. The results indicated that the compound exhibited substantial inhibitory effects on both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both pathogens. This suggests promising applications in treating infections caused by resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 4-(3-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of α-bromo ketones with thioureas or thioamides to form the thiazole core. For the trifluoromethylphenyl substituent, pre-functionalized aryl bromides (e.g., 3-(trifluoromethyl)phenylboronic acid) can be introduced via Suzuki-Miyaura coupling . Optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .

- Catalyst tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .

- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side reactions .

Purity is monitored via HPLC, with silica gel chromatography or recrystallization (using ethanol/water mixtures) for final purification .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring and trifluoromethylphenyl substitution. The carboxylic acid proton appears as a broad singlet (~δ 12–14 ppm) in DMSO-d₆ .

- LC-MS : Validates molecular weight (expected [M-H]⁻ ion at m/z 302) and detects impurities .

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch) confirm functional groups .

- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S, F) .

Q. What strategies are recommended for purifying this compound, especially considering the presence of the trifluoromethyl group?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar impurities .

- Acid-Base Extraction : The carboxylic acid can be deprotonated with NaOH (aq.), extracted into organic solvent, and re-protonated with HCl .

- Crystallization : Slow evaporation from ethanol/hexane mixtures yields high-purity crystals, leveraging the compound’s low solubility in non-polar solvents .

Advanced Research Questions

Q. How can computational chemistry methods, such as DFT calculations, predict the reactivity or electronic properties of this compound?

- Methodological Answer :

- Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the thiazole ring’s electron-deficient nature due to the trifluoromethyl group can be quantified .

- Solvent Effects : COSMO-RS simulations model solvation energies to optimize reaction solvents .

- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) by simulating interactions with the carboxylic acid and trifluoromethyl groups .

Q. What are the challenges in analyzing bioactivity data for this compound, and how can contradictory results from different assays be resolved?

- Methodological Answer :

- Assay Variability : Address discrepancies (e.g., IC₅₀ values) by standardizing assay conditions (pH, temperature, cell lines) .

- Orthogonal Validation : Use complementary techniques (e.g., SPR for binding kinetics vs. cell-based assays for functional activity) .

- Metabolite Interference : LC-MS/MS identifies degradation products or metabolites that may skew bioactivity results .

Q. What methodologies are employed to study the compound's stability under various conditions, and how do substituents influence degradation pathways?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and oxidative conditions (H₂O₂), followed by HPLC monitoring .

- Kinetic Analysis : Arrhenius plots determine activation energy for hydrolysis of the carboxylic acid group .

- Role of Substituents : The electron-withdrawing trifluoromethyl group stabilizes the thiazole ring against nucleophilic attack but increases susceptibility to photodegradation .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data regarding the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods with UV-Vis quantification across solvents (e.g., DMSO, ethanol, hexane). The carboxylic acid group enhances polarity, but the trifluoromethylphenyl moiety introduces hydrophobicity, leading to apparent contradictions .

- pH-Dependent Solubility : Test solubility at varying pH levels; the compound is more soluble in basic aqueous solutions (deprotonated form) .

Experimental Design Considerations

Q. What steps are critical when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Reactor Design : Use jacketed reactors for temperature control during exothermic steps (e.g., coupling reactions) .

- Catalyst Recovery : Implement flow chemistry or immobilized catalysts to reduce Pd waste .

- Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progress in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.